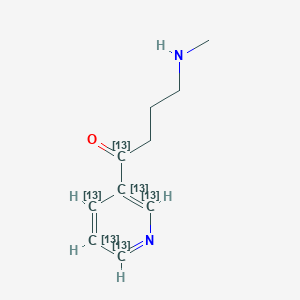

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride

Description

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-<sup>13</sup>C6, Dihydrochloride (CAS: 1246819-72-6) is a stable isotope-labeled compound used primarily in pharmaceutical research as a reference standard or tracer. Its structure features a pyridine ring with a <sup>13</sup>C6 isotopic label at positions 1, 2', 3', 4', 5', and 6', coupled with a 4-methylaminobutyryl side chain. The dihydrochloride salt form enhances its stability and solubility, making it suitable for analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .

This compound is supplied by Hubei Guoyun Furui Biotechnology Co., Ltd., a certified provider of pharmaceutical standards, and is utilized in drug development, quality control, and metabolic studies .

Properties

IUPAC Name |

4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIDUFQYHRMPR-SQXBKTHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-72-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves multiple steps. The initial step typically includes the preparation of the pyridine ring, followed by the introduction of the 4-methylaminobutyryl group. The final step involves the incorporation of the 13C6 isotopes and the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce costs while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.

Medicine: Investigated for its potential therapeutic applications in treating nicotine addiction.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of nicotine and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine/Pyridine Dihydrochloride Family

Several dihydrochloride salts of piperidine and pyridine derivatives have been synthesized and characterized. Key examples include:

Piperidine-Based Derivatives ()

- 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c): Melting Point: 189–192°C <sup>1</sup>H-NMR (D2O): δ 3.85 (s, 6H, OCH3), 4.10 (s, 2H, CH2O), 6.75–7.25 (m, aromatic H). MS-ESI: m/z 278 (M+H)<sup>+</sup> .

- 3-Amino-4-(3',4'-methylenedioxybenzyloxyimino)piperidine dihydrochloride (13g): Melting Point: 210–213°C <sup>1</sup>H-NMR (D2O): δ 4.00 (s, 2H, CH2O), 6.05 (s, 2H, OCH2O), 6.85–7.10 (m, aromatic H). MS-ESI: m/z 292 (M+H)<sup>+</sup> .

Comparison :

- Structural Differences: The target compound features a pyridine core with a butyryl side chain, whereas the piperidine derivatives in have benzyloxyimino substituents. The isotopic labeling (<sup>13</sup>C6) in the target compound distinguishes it further, enhancing its utility in tracer studies.

- Applications : Piperidine derivatives are often explored for pharmacological activity (e.g., enzyme inhibition), while the <sup>13</sup>C-labeled pyridine compound is tailored for analytical precision in pharmacokinetic studies .

Pyridine-Based Derivatives ( and )

Comparison :

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.